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Compound of Interest

Compound Name: Dimethyl Pentadecanedioate

Cat. No.: B1589842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dimethyl
Pentadecanedioate, a saturated long-chain dimethyl ester. The document details expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with comprehensive experimental protocols for acquiring these spectra. This information is

critical for the structural elucidation, purity assessment, and quality control of Dimethyl
Pentadecanedioate in research and development settings.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis

of Dimethyl Pentadecanedioate (C₁₇H₃₂O₄, Molar Mass: 300.43 g/mol ).

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.67 Singlet 6H
2 x -OCH₃ (Methyl

ester protons)

~2.30 Triplet 4H

2 x -CH₂-COO-

(Protons α to

carbonyl)

~1.62 Multiplet 4H

2 x -CH₂-CH₂-COO-

(Protons β to

carbonyl)

~1.25 Multiplet 14H
7 x -CH₂- (Methylene

protons in the chain)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

~174.3 2 x -C=O (Carbonyl carbons)

~51.4 2 x -OCH₃ (Methyl ester carbons)

~34.1 2 x -CH₂-COO- (Carbons α to carbonyl)

~29.0 - 29.7 - (CH₂)n - (Methylene carbons in the chain)

~24.9 2 x -CH₂-CH₂-COO- (Carbons β to carbonyl)

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2920, ~2850 Strong C-H stretching (alkane CH₂)

~1740 Strong
C=O stretching (ester

carbonyl)

~1465 Medium C-H bending (CH₂)

~1170 Strong C-O stretching (ester)

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of Dimethyl Pentadecanedioate is expected to

show a molecular ion peak ([M]⁺) at m/z = 300. A prominent peak resulting from the McLafferty

rearrangement is also anticipated.[1] Common fragmentation patterns for long-chain esters

involve the cleavage of the bond alpha to the carbonyl group.[1]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of Dimethyl
Pentadecanedioate.

Materials:

Dimethyl Pentadecanedioate sample

Deuterated chloroform (CDCl₃)

5 mm NMR tubes

Tetramethylsilane (TMS) as an internal standard

NMR Spectrometer (e.g., 400 MHz or higher)
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Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of the Dimethyl Pentadecanedioate sample for ¹H NMR (20-

50 mg for ¹³C NMR) into a clean, dry vial.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.

Add a small amount of TMS as an internal standard (0 ppm).

Transfer the solution into a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the instrument to ensure a homogeneous magnetic field.

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 90° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans

(e.g., 16-64) to achieve a good signal-to-noise ratio.[2]

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be necessary.[2]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Reference the spectrum to the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in Dimethyl Pentadecanedioate.

Materials:

Dimethyl Pentadecanedioate sample

Fourier Transform Infrared (FTIR) spectrometer

Salt plates (e.g., KBr or NaCl) or an Attenuated Total Reflectance (ATR) accessory

Procedure (using thin film method):

Sample Preparation:

If the sample is a solid, melt a small amount by gentle heating.

Place a drop of the liquid or molten sample onto one salt plate.

Carefully place the second salt plate on top to create a thin, uniform film.

Data Acquisition:

Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂

and water vapor.

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing and Interpretation:

The instrument software will automatically ratio the sample spectrum against the

background.

Analyze the spectrum for characteristic absorption bands corresponding to the functional

groups in an ester.[3]

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of Dimethyl
Pentadecanedioate.

Materials:

Dimethyl Pentadecanedioate sample

Volatile organic solvent (e.g., methanol, acetonitrile)

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure:

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile

solvent.[4]

Further dilute the solution to a final concentration of about 10-100 µg/mL.[4]

Data Acquisition:

Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into

the gas chromatograph, where it is vaporized and separated before entering the mass

spectrometer.

Acquire the mass spectrum in the desired mass range.

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight.

Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of

Dimethyl Pentadecanedioate.
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Caption: Workflow for Spectroscopic Analysis of Dimethyl Pentadecanedioate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1589842#spectroscopic-data-nmr-ir-mass-spec-of-
dimethyl-pentadecanedioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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